

# IACS-10759: A Technical Guide to a Selective OXPHOS Inhibitor

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## Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776

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## Executive Summary

**IACS-10759** is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.<sup>[1][2]</sup> By targeting oxidative phosphorylation (OXPHOS), **IACS-10759** disrupts cellular bioenergetics, leading to the inhibition of proliferation and induction of apoptosis in cancer cells highly dependent on this metabolic pathway.<sup>[1][3]</sup> Preclinical studies demonstrated significant anti-tumor efficacy in various models, including acute myeloid leukemia (AML) and brain cancer.<sup>[4]</sup> However, clinical development was halted due to a narrow therapeutic index and dose-limiting toxicities, primarily peripheral neuropathy.<sup>[5][6]</sup> This guide provides a comprehensive technical overview of **IACS-10759**, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the signaling pathways it modulates.

## Core Mechanism of Action

**IACS-10759** exerts its therapeutic effect by directly binding to and inhibiting the ND1 subunit of mitochondrial Complex I.<sup>[5][7]</sup> This action blocks the transfer of electrons from NADH to ubiquinone, the first step in the electron transport chain.<sup>[1]</sup> The consequences of this inhibition are multifaceted:

- **Inhibition of Cellular Respiration:** By blocking Complex I, **IACS-10759** significantly reduces the oxygen consumption rate (OCR) in sensitive cells.<sup>[3][8]</sup>

- Depletion of ATP: The disruption of the electron transport chain leads to a decrease in the proton motive force across the inner mitochondrial membrane, thereby inhibiting ATP synthesis.[\[8\]](#)[\[9\]](#)
- Metabolic Reprogramming: Inhibition of OXPHOS forces a compensatory increase in glycolysis, as indicated by an elevated extracellular acidification rate (ECAR).[\[3\]](#)[\[8\]](#)
- Induction of Apoptosis: In cancer cells that cannot sustain their energetic and biosynthetic needs through glycolysis alone, **IACS-10759** treatment leads to energy depletion, reduced aspartate production essential for nucleotide biosynthesis, and ultimately, apoptosis.[\[4\]](#)

## Quantitative Data

The following tables summarize the key quantitative data from preclinical evaluations of **IACS-10759**.

Table 1: In Vitro Potency of **IACS-10759**

Assay Type	Cell Line/System	IC50 Value	Reference
Complex I Inhibition	Isolated Mitochondria	< 10 nM	<a href="#">[3]</a>
Oxygen Consumption Rate (OCR)	H460 cells	1.4 nM	<a href="#">[4]</a>
Galactose-dependent Cell Viability	H460 cells	1.4 nM	<a href="#">[4]</a>
Complex I Inhibition (NADH to NAD <sup>+</sup> conversion)	Immunoprecipitated Complex I	Low nM range	<a href="#">[10]</a>
OXPHOS Inhibition	Mouse	5.6 nM	<a href="#">[11]</a>
OXPHOS Inhibition	Rat	12.2 nM	<a href="#">[11]</a>
OXPHOS Inhibition	Cynomolgus Monkey	8.7 nM	<a href="#">[11]</a>

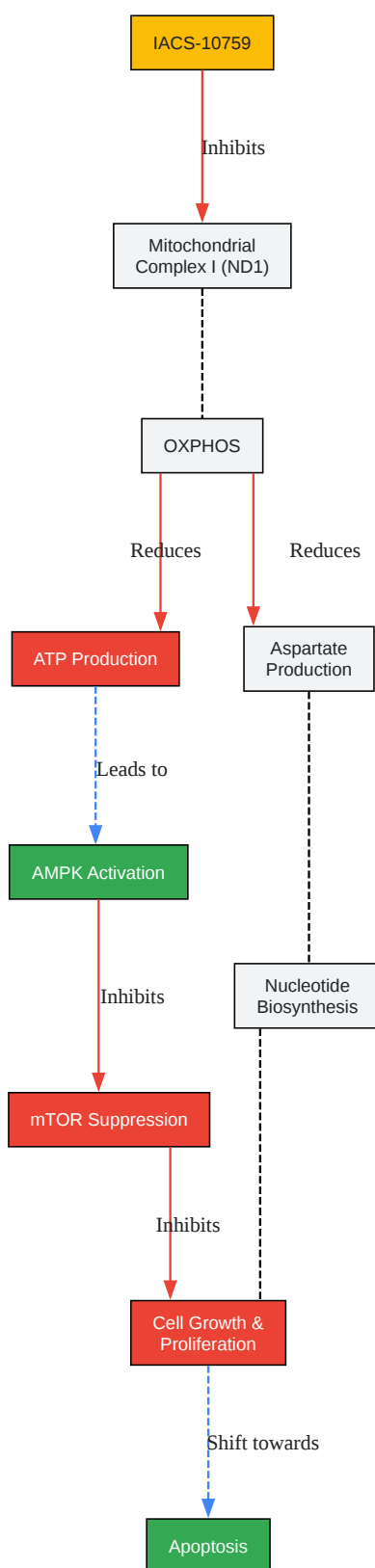
Table 2: In Vivo Efficacy of **IACS-10759**

Cancer Model	Animal Model	Dosing Regimen	Outcome	Reference
Acute Myeloid Leukemia (AML)	Orthotopic Xenograft	10-25 mg/kg, daily oral	>50 day extension of median survival	<a href="#">[10]</a>
Glycolysis-deficient Xenograft	Xenograft Model	Not specified	Robust tumor regression	<a href="#">[9]</a>
Brain Cancer	Not specified	Well-tolerated doses	Potent inhibition of tumor growth	<a href="#">[4]</a>
Diffuse Large B-cell Lymphoma (DLBCL)	Xenograft Model	10-25 mg/kg, daily oral	Robust regression	<a href="#">[10]</a>
Glioblastoma (GBM)	Xenograft Model	10-25 mg/kg, daily oral	Robust regression	<a href="#">[10]</a>

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of IACS-10759 Action

The inhibition of OXPHOS by **IACS-10759** triggers a cascade of downstream signaling events. A key consequence is the activation of AMP-activated protein kinase (AMPK) due to increased AMP/ATP ratios, which in turn suppresses the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[\[3\]](#)

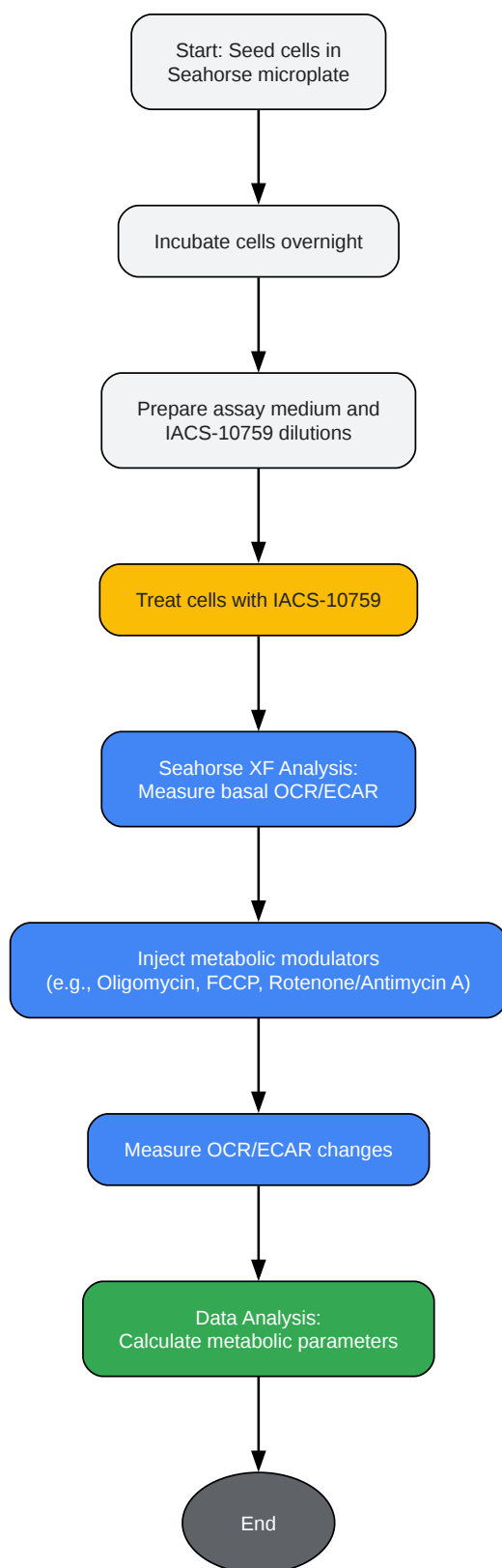


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Signaling pathway of **IACS-10759** action.

## Experimental Workflow for Assessing Cellular Respiration

A common method to evaluate the effect of **IACS-10759** on cellular metabolism is through real-time analysis of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.



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Workflow for assessing **IACS-10759**'s effect on cell respiration.

## Detailed Experimental Protocols

### Cell Viability Assay (CTG Assay)

This protocol is used to determine the effect of **IACS-10759** on the viability of cancer cell lines.

- Cell Seeding:
  - Harvest and count cells.
  - Seed cells in a 96-well, white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100  $\mu$ L of complete growth medium.
  - Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours.
- Compound Treatment:
  - Prepare a serial dilution of **IACS-10759** in complete growth medium.
  - Add 100  $\mu$ L of the diluted compound to the appropriate wells, resulting in a final volume of 200  $\mu$ L per well. Include vehicle control (DMSO) wells.
  - Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Viability Measurement:
  - Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
  - Add 100  $\mu$ L of the CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a plate reader.
- Data Analysis:

- Normalize the luminescence readings of the treated wells to the vehicle control wells.
- Plot the normalized values against the log of the **IACS-10759** concentration and fit a dose-response curve to determine the IC50 value.

## Oxygen Consumption Rate (OCR) Assay

This protocol details the use of a Seahorse XF Analyzer to measure the effect of **IACS-10759** on mitochondrial respiration.

- Cell Seeding:
  - Seed 20,000-40,000 cells per well in a Seahorse XF Cell Culture Microplate and incubate overnight.
- Assay Preparation:
  - Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
  - The following day, replace the growth medium with 180 µL of pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
  - Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
- Seahorse XF Analysis:
  - Load the hydrated sensor cartridge with the desired concentrations of **IACS-10759** and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in the appropriate injection ports.
  - Calibrate the instrument.
  - Place the cell plate into the Seahorse XF Analyzer.
  - Run the assay protocol, which typically consists of cycles of mixing, waiting, and measuring to determine basal OCR and ECAR.



- Sequentially inject the compounds and measure the resulting changes in OCR and ECAR.
- Data Analysis:
  - Normalize the OCR data to the cell number in each well.
  - Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

## In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **IACS-10759** in a mouse xenograft model.

- Animal Model and Tumor Implantation:
  - Use immunodeficient mice (e.g., NOD/SCID or NSG).
  - Subcutaneously inject  $1-5 \times 10^6$  cancer cells in a mixture of media and Matrigel into the flank of each mouse.
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Administration:
  - Randomize mice into treatment and control groups.
  - Prepare **IACS-10759** in a suitable vehicle (e.g., 0.5% methylcellulose).
  - Administer **IACS-10759** orally via gavage at the desired dose (e.g., 10 mg/kg) and schedule (e.g., daily). The control group receives the vehicle only.
- Monitoring and Efficacy Endpoints:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor the body weight of the mice as an indicator of toxicity.

- The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.
- Tissue Collection and Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Tumor tissue can be used for pharmacodynamic marker analysis (e.g., Western blot, immunohistochemistry) or metabolomic profiling.

## Clinical Development and Future Perspectives

Phase I clinical trials of **IACS-10759** were conducted in patients with relapsed/refractory AML and advanced solid tumors.[5] While the drug showed signs of biological activity, its clinical development was ultimately halted due to a narrow therapeutic window and the emergence of dose-limiting toxicities, including elevated blood lactate and peripheral neuropathy.[5][6] These findings underscore the challenges of targeting a fundamental metabolic pathway like OXPHOS.

Future research in this area may focus on:

- Developing second-generation Complex I inhibitors with an improved therapeutic index.
- Identifying predictive biomarkers to select patient populations most likely to respond to OXPHOS inhibition.
- Exploring combination strategies, such as co-administering OXPHOS inhibitors with glycolysis inhibitors or other targeted therapies, to enhance efficacy and mitigate resistance. [8][12]
- Investigating strategies to manage or prevent mechanism-based toxicities, such as co-administration with agents that can mitigate neurotoxicity.[5]

In conclusion, **IACS-10759** serves as a valuable case study in the development of OXPHOS inhibitors. The extensive preclinical data and the insights gained from its clinical evaluation provide a strong foundation for the continued exploration of metabolic vulnerabilities in cancer therapy.

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